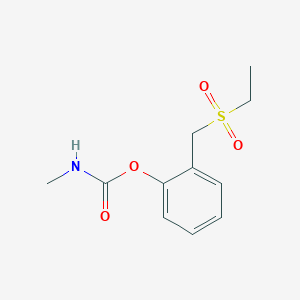

Phenol, 2-((ethylsulfonyl)methyl)-, methylcarbamate

Vue d'ensemble

Description

Synthesis Analysis

Carbamates are useful protecting groups for amines. They can be installed and removed under relatively mild conditions. One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group. It can be removed with strong acid (trifluoroacetic acid) or heat .Molecular Structure Analysis

The molecular formula of Phenol, 2-((ethylsulfonyl)methyl)-, methylcarbamate is C11H15NO2 . The exact mass is 193.2423 .Chemical Reactions Analysis

A nucleophilic aromatic substitution reaction is a reaction in which one of the substituents in an aromatic ring is replaced by a nucleophile . A Meisenheimer complex is a negatively charged intermediate formed by the attack of a nucleophile upon one of the aromatic-ring carbons during the course of a nucleophilic aromatic substitution reaction .Physical And Chemical Properties Analysis

The molecular weight of Phenol, 2-((ethylsulfonyl)methyl)-, methylcarbamate is 193.2423 . The exact mass is 193.2423 .Applications De Recherche Scientifique

Certified Reference Material

Ethiofencarb-sulfone is used as a certified reference material . It is produced and certified in accordance with ISO/IEC 17025 and ISO 17034 . This certified reference material (CRM) is traceable to primary material from an NMI, e.g., NIST or NMIJ .

Insecticide Metabolite

Ethiofencarb sulfone is a metabolite of the carbamate insecticide, ethiofencarb . It is an acetylcholinesterase inhibitor . Its parent, ethiofencarb, is not allowed for use in the European Union .

Chromatography Calibrant

The certified reference material (CRM) is intended to be used as a calibrant for chromatography and other analytical techniques .

Monitoring of Carbamate Insecticides

It can be used for monitoring of carbamate insecticides and their metabolites in green sea turtles on the Great Barrier Reef by Ultra high-performance liquid chromatography coupled to mass spectrometry .

Multi-residue Analysis of Pesticides

Ethiofencarb-sulfone can be used for multi-residue analysis of 250 pesticides by ultra-performance liquid chromatography (UHPLC) coupled to MS/MS in processed fruits .

Determination of Pesticide Residues

It can be used for the simultaneous determination of 74 pesticide residues in orange juice samples using an optimized QuEChERS extraction and UHPLC-MS/MS .

Quantification of Pesticide Residues

Ethiofencarb-sulfone can be used for the development and validation of a UHPLC-MS/MS based method for the quantification of 31 carbamate pesticide residues in five different edible oil samples .

Determination of Carbamate Pesticide Residues in Wine

It can be used for the determination of 25 carbamate pesticide residues in different wine varieties using UHPLC-MS/MS for separation and detection and ultrasound-assisted surfactant-enhanced emulsification microextraction (UASEME) for sample treatment .

Safety and Hazards

Mécanisme D'action

Ethiofencarb-sulfone, also known as Ethiofencarb sulfone, Phenol, 2-((ethylsulfonyl)methyl)-, methylcarbamate, or Croneton sulfone, is a chemical transformation product of Ethiofencarb . Here is an overview of its mechanism of action:

Target of Action

The primary target of Ethiofencarb-sulfone is acetylcholinesterase (AChE) in the nervous system . AChE is an essential enzyme that breaks down acetylcholine, a neurotransmitter that sends signals in the nervous system.

Mode of Action

Ethiofencarb-sulfone, like other carbamates, inhibits AChE . This inhibition is achieved by carbamylation of the enzyme, which is unstable, allowing for faster regeneration of AChE compared to a phosphorylated enzyme . This mode of action makes carbamates less dangerous to humans than organophosphorus pesticides .

Pharmacokinetics

Ethiofencarb-sulfone is highly soluble in water . It is readily absorbed by the oral route and is rapidly eliminated thereafter . The compound undergoes hydrolysis, producing a phenol and a carbamic acid derivative which breaks down further to CO2 .

Result of Action

The inhibition of AChE by Ethiofencarb-sulfone leads to an accumulation of acetylcholine in the nervous system . This can cause excessive salivation and eye-watering in low doses .

Action Environment

Ethiofencarb-sulfone is moderately mobile and remains within the ground when exposed to soil . It has an atmospheric half-life of 16 hours . When dissolved in water, Ethiofencarb-sulfone is readily photodegraded by sunlight . These environmental factors can influence the compound’s action, efficacy, and stability.

Propriétés

IUPAC Name |

[2-(ethylsulfonylmethyl)phenyl] N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-3-17(14,15)8-9-6-4-5-7-10(9)16-11(13)12-2/h4-7H,3,8H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOPTXXRNXCPJGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)CC1=CC=CC=C1OC(=O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80968033 | |

| Record name | 2-[(Ethanesulfonyl)methyl]phenyl hydrogen methylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenol, 2-((ethylsulfonyl)methyl)-, methylcarbamate | |

CAS RN |

53380-23-7 | |

| Record name | Ethiofencarb sulfone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53380-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 2-((ethylsulfonyl)methyl)-, methylcarbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053380237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Ethanesulfonyl)methyl]phenyl hydrogen methylcarbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 2-((ethylsulfonyl)methyl)-, methylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Ethylsulfonylmethyl)phenyl methylcarbamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040288 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

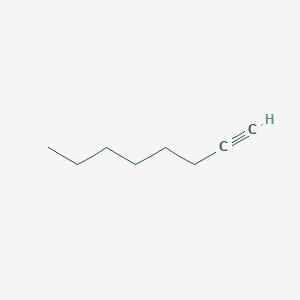

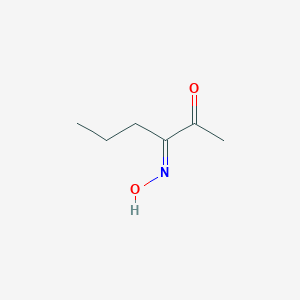

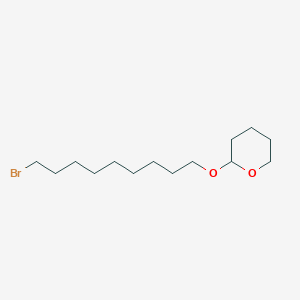

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-Dimethyl-2-[4-[(E)-2-(3-methyl-1,2-oxazol-5-yl)ethenyl]phenoxy]ethanamine;hydrochloride](/img/structure/B150113.png)